Product packaging for 2-Bromo-4-chlorophenylacetate(Cat. No.:)

2-Bromo-4-chlorophenylacetate

Cat. No.: B13655034
M. Wt: 248.48 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-M
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Description

Strategic Importance of α-Halo-α-phenylacetates as Synthetic Precursors

α-Halo-α-phenylacetates are a specific subclass of halogenated phenylacetates where a halogen atom is attached to the carbon atom immediately adjacent to the carbonyl group of the acetate (B1210297) moiety (the alpha-carbon). This structural feature is of immense strategic importance in organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the alpha-carbon highly susceptible to nucleophilic attack. nih.gov This increased reactivity transforms α-halophenylacetates into valuable electrophilic building blocks.

The halogen atom at the alpha position acts as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. nih.gov This reactivity is fundamental to their role as precursors for more complex molecules, such as amino acids and heterocyclic compounds. d-nb.infonih.gov For instance, α-halo esters are key starting materials in atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. unipd.it Furthermore, these compounds can undergo radical reactions, expanding their synthetic utility. organic-chemistry.org

Overview of Bromine and Chlorine Substitution Patterns in Aromatic Systems

The positions of the bromine and chlorine atoms on the phenyl ring of 2-Bromo-4-chlorophenylacetate are not random; they are a consequence of the directing effects of halogens in electrophilic aromatic substitution (EAS) reactions. Halogens are a unique class of substituents because they are deactivating yet direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

This behavior is explained by the interplay of two opposing electronic effects:

The Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. chemistrysteps.comulethbridge.ca This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene (B151609). This is why halogens are considered deactivating groups. chemistrytalk.org

The Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. chemistrysteps.comstackexchange.com This donation of electron density increases the electron density at the ortho and para positions specifically.

Table 1: Classification of Substituent Effects in Electrophilic Aromatic Substitution

Group Type Activating/Deactivating Directing Effect Examples
Activating Groups Strongly to Weakly Activating Ortho, Para -NH₂, -OH, -OR, -Alkyl
Deactivating Groups Weakly Deactivating Ortho, Para -F, -Cl, -Br, -I

| Deactivating Groups | Moderately to Strongly Deactivating | Meta | -NO₂, -SO₃H, -CN, -C(O)R |

This table provides a general classification of substituent effects. libretexts.orgpressbooks.pub

Contextualization of this compound within Halogenated Carboxylic Acid Derivatives for Advanced Research

Halogenated carboxylic acids and their derivatives, such as esters and amides, are crucial intermediates in various fields of advanced research, notably in pharmaceutical and agrochemical development. chemimpex.comscience.govnih.gov The presence, type, and position of halogens can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The conversion of carboxylic acids to halides via halodecarboxylation is a fundamental transformation for creating these valuable organic halides. acs.org

This compound belongs to this important class of compounds. Its parent acid, 2-Bromo-4-chlorophenylacetic acid, is recognized as a key intermediate and building block for synthesizing more complex and often bioactive molecules. chemimpex.comscbt.com Research in this area often involves the use of such halogenated precursors to construct target compounds for evaluation in areas like anti-inflammatory drug discovery or the development of new pesticides. chemimpex.comnih.gov The specific 2-bromo and 4-chloro substitution pattern provides a defined scaffold for further chemical modification, allowing researchers to systematically explore structure-activity relationships.

Scope and Significance of Academic Inquiry into this compound

Direct academic inquiry specifically into this compound is limited, with research focusing more on its parent acid and related esters, which serve as versatile intermediates. The compound is primarily recognized as a building block in organic synthesis. biosynth.com The ester form, such as methyl 2-(2-bromo-4-chlorophenyl)acetate, is noted for its utility in preparing more complex molecules.

The synthesis of these esters can be achieved through several methods. One common approach is the esterification of the corresponding carboxylic acid. For example, a Lewis acid-catalyzed reaction between α-bromo-2-chlorophenylacetic acid and methyl acetate can produce the methyl ester in high yield and purity. Another route involves the direct bromination of a substituted phenylacetate (B1230308). echemi.com

The reactivity of the compound is dictated by its functional groups. The ester can be hydrolyzed back to the parent carboxylic acid, 2-bromo-4-chlorophenylacetic acid. It can also undergo reduction with agents like lithium aluminum hydride to form the corresponding alcohol, 2-(2-bromo-4-chlorophenyl)ethanol. chemicalbook.com Furthermore, the bromine and chlorine atoms on the phenyl ring can potentially undergo substitution reactions, offering additional pathways for chemical diversification.

Table 2: Physicochemical Properties of 2-Bromo-4-chlorophenylacetic Acid and its Methyl Ester

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Appearance Melting Point (°C)
2-Bromo-4-chlorophenylacetic acid 52864-56-9 C₈H₆BrClO₂ 249.49 Off-white powder 120-129

| Methyl 2-(2-bromo-4-chlorophenyl)acetate | 115871-49-3 | C₉H₈BrClO₂ | 263.52 | Colorless oil | Not Applicable |

Data sourced from references chemimpex.comscbt.comsynquestlabs.com.

The significance of this compound and its derivatives lies in their role as readily available, reactive intermediates that enable the construction of more elaborate chemical structures for pharmaceutical and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClO2- B13655034 2-Bromo-4-chlorophenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrClO2-

Molecular Weight

248.48 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)/p-1

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Chlorophenylacetate

Nucleophilic Substitution Reactions at the α-Carbon and Aromatic Ring

A note on structure: The title compound, 2-Bromo-4-chlorophenylacetate, features halogen substituents on the aromatic (phenyl) ring. The following sections, adhering to the requested outline, discuss nucleophilic substitution at both the α-carbon and the aromatic ring. To address substitution at the α-carbon, the reactivity of closely related α-bromo phenylacetate (B1230308) analogues is described, as the title compound itself does not possess an α-halogen.

The α-carbon in α-bromo phenylacetic acid esters is highly electrophilic, making it a prime target for nucleophilic substitution, typically proceeding through an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups by displacing the bromide leaving group.

Common nucleophiles used in these transformations include:

Amines: Primary and secondary amines react with α-bromo esters to form α-amino esters, which are valuable precursors for amino acids and other biologically active molecules.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily displace the bromine to form α-thio esters.

Alkoxides: Alkoxides, such as methoxide or ethoxide, can replace the bromine to yield α-alkoxy esters.

A specific example of this type of transformation is detailed in patent literature, where methyl α-bromo 2-chlorophenylacetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a secondary amine. This reaction is conducted in the presence of a base like sodium bicarbonate in a polar solvent such as methanol (B129727), leading to the substitution of the α-bromo group. google.com

Nucleophile TypeExample NucleophileReagent ExampleProduct Class
AmineSecondary Amine4,5,6,7-tetrahydrothieno[3,2-c]pyridineα-Amino Ester
ThiolThiolateSodium thiomethoxide (NaSMe)α-Thioester
AlkoxideAlkoxideSodium methoxide (NaOMe)α-Alkoxy Ester

The 2-bromo-4-chlorophenyl group contains two different halogen atoms, offering the possibility for selective functionalization. The difference in reactivity between the C-Br and C-Cl bonds can be exploited in transition-metal-catalyzed cross-coupling reactions. The bond dissociation energy for an aryl bromide is lower than that for an aryl chloride, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). beilstein-journals.org

This principle has been demonstrated in studies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids. beilstein-journals.org Research showed that the reaction proceeds with high regioselectivity, exclusively substituting the bromine atom on the phenyl ring while leaving the chlorine atom untouched. beilstein-journals.org The greater reactivity of the aryl bromide compared to the aryl chloride directs the palladium catalyst to insert into the C-Br bond, initiating the cross-coupling cascade. beilstein-journals.org

The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], successfully coupled a range of phenylboronic acids at the bromide position, yielding the corresponding biaryl products in moderate to good yields (64-81%). beilstein-journals.org

ReactantCoupling PartnerCatalystProductSelectivity
2-bromo-4-chlorophenyl derivativePhenylboronic acidPd(PPh₃)₄2-phenyl-4-chlorophenyl derivativeSubstitution occurs exclusively at the C-Br bond
2-bromo-4-chlorophenyl derivative4-Methylphenylboronic acidPd(PPh₃)₄2-(4-methylphenyl)-4-chlorophenyl derivativeSubstitution occurs exclusively at the C-Br bond
2-bromo-4-chlorophenyl derivative4-Methoxyphenylboronic acidPd(PPh₃)₄2-(4-methoxyphenyl)-4-chlorophenyl derivativeSubstitution occurs exclusively at the C-Br bond

Data synthesized from findings on a structurally related compound. beilstein-journals.org

Oxidation Reactions and Their Products

Direct oxidation of the ester moiety in this compound is not a common transformation. The phenylacetate structure is relatively stable to oxidation under mild conditions. Significant chemical change via oxidation would likely require harsh conditions or focus on other parts of the molecule, typically after hydrolysis of the ester to the corresponding carboxylic acid.

The most probable oxidative pathway involves a two-step process:

Hydrolysis: The ester is first hydrolyzed to 2-(2-Bromo-4-chlorophenyl)acetic acid. This can be achieved under acidic or basic conditions.

Oxidation of the Carboxylic Acid: The resulting phenylacetic acid derivative can then be subjected to oxidation.

Studies on the oxidation of phenylacetic acid itself with strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium have shown that the reaction can proceed via initial oxidation at the α-carbon to form an intermediate analogous to mandelic acid. orientjchem.org This intermediate is then rapidly oxidized further, often with decarboxylation, to yield products like benzaldehyde. orientjchem.org Therefore, oxidation of 2-(2-Bromo-4-chlorophenyl)acetic acid would be expected to produce 2-Bromo-4-chlorobenzaldehyde as a major product.

Oxidation to Carboxylic Acid or Ketone Derivatives

The oxidation of this compound primarily involves transformations centered on the aromatic ring or the acetate (B1210297) functional group, often requiring prior modification. The phenylacetate core itself is relatively stable to mild oxidizing agents. However, under specific conditions or after initial transformations, oxidation pathways can be initiated.

One significant pathway involves the hydrolysis of the acetate ester to the corresponding phenol, 2-bromo-4-chlorophenol (B154644). This phenol can then be subjected to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can lead to the cleavage of the aromatic ring, ultimately forming carboxylic acid derivatives, though this process can be challenging to control. More controlled oxidation of the intermediate phenol can yield quinone or quinone-like structures.

Alternatively, if the aromatic ring of this compound is first functionalized with an alkyl group (e.g., via Friedel-Crafts alkylation), this side-chain can be readily oxidized. Primary and secondary alkyl chains attached to the aromatic ring can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid). libretexts.org This two-step process—alkylation followed by oxidation—provides an indirect route to carboxylic acid derivatives starting from this compound.

The formation of ketone derivatives can be achieved through the oxidation of a secondary alcohol. organic-chemistry.org If a secondary alkyl group is introduced onto the aromatic ring and subsequently hydroxylated, the resulting secondary alcohol can be oxidized to a ketone using a variety of reagents, including pyridinium chlorochromate (PCC) or under Swern or Dess-Martin periodinane oxidation conditions.

TransformationReagent(s)Product Type
Alkyl Side-Chain OxidationKMnO₄ or Jones ReagentCarboxylic Acid
Secondary Alcohol OxidationPCC, Swern, Dess-MartinKetone
Phenol OxidationStrong Oxidants (e.g., CrO₃)Quinone / Ring Cleavage Products

Advanced Coupling Reactions and Derivatization

The presence of two distinct halogen atoms on the aromatic ring of this compound allows for selective and versatile derivatization through advanced coupling reactions.

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the halogenated positions of this compound. A key principle governing these reactions is the differential reactivity of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference allows for regioselective functionalization. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.setcichemicals.comresearchgate.net For this compound, the reaction can be controlled to selectively occur at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov This selective arylation is crucial for the stepwise synthesis of complex biaryl structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound preferentially occurs at the more reactive C-Br position. mdpi.comlibretexts.org This selectivity enables the introduction of vinyl groups at the 2-position of the phenyl ring.

Below is a table summarizing typical conditions for selective cross-coupling at the C-Br position.

ReactionCoupling PartnerCatalystBaseTypical Product
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Na₂CO₃2-Aryl-4-chlorophenylacetate
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃N, K₂CO₃2-Vinyl-4-chlorophenylacetate

Beyond cross-coupling, the functional groups on this compound can be interconverted to introduce new functionalities. ub.eduvanderbilt.edufiveable.me

Hydrolysis of the Acetate: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromo-4-chlorophenol. The resulting hydroxyl group is a versatile handle for further reactions, such as conversion to ethers (Williamson ether synthesis) or sulfonate esters, which are excellent leaving groups.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can facilitate SNAr reactions under harsh conditions (high temperature and pressure). The chlorine atom, being more electronegative than bromine, can be a target for substitution by strong nucleophiles like ammonia or alkoxides, although activating groups are typically required for this to be efficient.

Electrophilic Aromatic Substitution: The introduction of new substituents onto the aromatic ring via electrophilic substitution (e.g., nitration, acylation) is governed by the directing effects of the existing groups. The acetoxy group is an ortho-, para-director and is activating, while the halogen atoms are deactivating but also ortho-, para-directing. The outcome of such reactions would depend on the interplay of these electronic effects and steric hindrance.

This compound serves as a valuable building block for the synthesis of more complex molecular architectures, including fused ring systems and heterocycles. amazonaws.com

Cross-coupling reactions are a primary tool for this purpose. For instance, a Suzuki or Stille coupling can be used to introduce a substituent that contains a reactive group, which can then undergo an intramolecular cyclization reaction to form a new ring. An intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic rings. libretexts.org

Furthermore, the molecule can be used in multi-step syntheses to build heterocyclic structures. For example, derivatives of halogenated phenylacetic acids have been reacted with reagents like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to produce complex, medicinally relevant compounds. google.com Similarly, the reaction of derivatives with thiosemicarbazide followed by cyclization can lead to the formation of thiazole or thiadiazole rings. sciepub.com The synthesis of thiazolyl-pyrazoline conjugates, which often starts from phenacyl bromides (a related class of compounds), showcases how α-bromo carbonyl structures can be pivotal in constructing complex heterocyclic systems. nih.gov

Mechanistic Investigations of Key Reaction Pathways

The reaction mechanisms of this compound are primarily centered on substitution at the aromatic ring and are often investigated through computational and kinetic studies.

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, a high-energy intermediate known as the Meisenheimer complex is formed. The transition state leading to this complex is stabilized by electron-withdrawing groups on the aromatic ring. In this compound, the chloro and bromo groups are weakly electron-withdrawing, making SNAr reactions challenging without further activation. Computational analysis of the transition state would reveal a high activation energy barrier for the formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling: The key mechanistic step that determines the selectivity in reactions like Suzuki and Heck coupling is the oxidative addition of the aryl halide to the Pd(0) catalyst. The transition state for the oxidative addition of the C-Br bond has a significantly lower activation energy than that for the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond. Transition state analysis using methods like Density Functional Theory (DFT) can quantify this energy difference and explain the observed regioselectivity. nih.gov

Elimination Reactions: Elimination reactions are not typical for aryl halides like this compound, as they lack a β-hydrogen on an sp³-hybridized carbon adjacent to the halogen-bearing carbon. youtube.com Formation of a benzyne intermediate via an elimination-addition mechanism is possible under very strong basic conditions (e.g., NaNH₂), but this is a high-energy process and often leads to a mixture of products. The transition state for benzyne formation involves the abstraction of a proton ortho to one of the halogens, followed by the loss of the halide anion.

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in unlocking and directing the synthetic potential of polyfunctional molecules like this compound. The presence of distinct reactive sites—the carbon-bromine (C-Br) bond, the carbon-chlorine (C-Cl) bond, and the acetate ester group—allows for selective transformations through the strategic application of different catalytic systems. Transition metals, particularly palladium and copper, are instrumental in activating the aryl halide bonds for cross-coupling reactions, while acid or base catalysis can be employed to manipulate the ester functionality. The choice of catalyst, ligands, and reaction conditions is crucial for controlling which part of the molecule reacts, thereby guiding the synthesis toward specific, desired products.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds involving aryl halides. For substrates like this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the C-Br bond of the aryl halide, forming a Pd(II) intermediate.

Transmetalation : A second organic component, typically an organoboron compound in the Suzuki reaction, exchanges its organic group with the halide on the palladium complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

In a study involving the structurally similar compound 2-bromo-4-chlorophenyl-2-bromobutanoate, a palladium catalyst was used to selectively achieve a Suzuki cross-coupling reaction. The reaction coupled various phenylboronic acids exclusively at the C-Br position, leaving the C-Cl bond intact. This selectivity is a hallmark of palladium catalysis, where the order of halide reactivity is typically I > Br > OTf >> Cl. The choice of ligands, such as XantPhos, is also critical in stabilizing the palladium catalyst and facilitating the reaction steps efficiently.

Catalyst SystemReactantsReaction TypeProduct TypeReference
PdCl2 / XantPhos2-Bromobenzo[b]furans, AlkenylaluminumsCross-Coupling2-Alkenylbenzo[b]furans
Pd(0) complex2-bromo-4-chlorophenyl-2-bromobutanoate, Phenylboronic acidsSuzuki-Miyaura CouplingArylated 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives

Copper-Catalyzed Transformations

Copper-based catalysts offer a complementary and often more cost-effective alternative to palladium for certain transformations, particularly for the formation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S) in Ullmann-type reactions. These catalysts are effective in coupling aryl halides with amines, alcohols, and thiols. For a substrate such as this compound, copper catalysis can direct the formation of new bonds at the C-Br position.

For instance, copper(II) bromide has been reported as a catalyst in a one-pot α-bromination and subsequent amination of benzylic esters. In this system, CuBr₂ acts as both a brominating agent and a catalyst for the subsequent nucleophilic substitution by an amine. The catalytic cycle involves the generation of copper(I) bromide, which is then re-oxidized to the active copper(II) species. Similarly, copper powder has been shown to catalyze the cascade reaction of o-chloroarylacetic acids with amines to form oxindoles, demonstrating its ability to facilitate intramolecular C-N bond formation under solvent-free conditions. The active species in such reactions is often proposed to be Cu(I).

The versatility of copper catalysis extends to various other reactions, including the formation of C-Si and C-B bonds and borylative cyclizations. The choice of ligands, such as 1,10-phenanthroline, can significantly influence the outcome and efficiency of these reactions.

CatalystReactantsReaction TypeKey TransformationReference
Copper(II) BromideBenzylic Ester, AmineBromination / AminationFormation of α-amino ester
Copper Powdero-chloroarylacetic acids, AminesUllmann-type CascadeIntramolecular C-N bond formation to yield oxindoles
CuBrAlkyne, Acyl Chloride, SilylboraneSila-acylationRegioselective sila-acylation of terminal alkynes

Lewis Acid Catalysis

While transition metal catalysts are primarily used to activate the C-Br bond, other catalytic modes can target the ester functional group of this compound. Lewis acids, for example, can catalyze reactions such as transesterification.

A method for synthesizing the related compound methyl α-bromo-2-chlorophenylacetate involves the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate. This reaction is catalyzed by Lewis acids such as titanium tetrachloride, magnesium perchlorate, or zinc chloride. The Lewis acid activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol, thereby facilitating the exchange of the ester's alkoxy group. This demonstrates how a different class of catalyst can direct reactivity away from the aromatic ring and toward the acetate moiety, enabling a distinct set of chemical transformations.

Catalyst TypeExample CatalystReactantsReaction TypeProductReference
Lewis AcidTitanium tetrachloride (TiCl4)α-Bromo-2-chlorophenylacetic acid, Methyl acetateTransesterificationMethyl α-bromo-2-chlorophenylacetate
Lewis AcidMagnesium perchlorate (Mg(ClO4)2)α-Bromo-2-chlorophenylacetic acid, Methyl acetateTransesterificationMethyl α-bromo-2-chlorophenylacetate
Lewis AcidZinc chloride (ZnCl2)α-Bromo-2-chlorophenylacetic acid, Methyl acetateTransesterificationMethyl α-bromo-2-chlorophenylacetate

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chlorophenylacetate

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Characteristic Vibrational Modes of Halogenated Phenylacetates

While specific experimental spectra for 2-Bromo-4-chlorophenylacetate are not widely published, the vibrational modes can be assigned based on established data for related halogenated phenylacetates and aromatic compounds. rsc.orgsynquestlabs.com The key functional groups in this compound are the ester group (C=O, C-O), the substituted benzene (B151609) ring, and the carbon-halogen bonds (C-Br, C-Cl).

The most prominent vibrational modes expected for this compound are:

Carbonyl Stretching (νC=O): The ester carbonyl group is expected to show a strong, characteristic absorption band in the FT-IR spectrum, typically in the region of 1760-1780 cm⁻¹. This is a higher frequency compared to simple ketones due to the electron-withdrawing effect of the phenoxy oxygen atom.

C-O Stretching (νC-O): The ester C-O stretching vibrations are typically observed as two distinct bands. The acyl-oxygen (O=C-O) stretch usually appears as a strong band between 1250 cm⁻¹ and 1150 cm⁻¹, while the aryl-oxygen (O-Ar) stretch is found in a similar region.

Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching (νC=C): The in-plane stretching vibrations of the benzene ring typically result in a series of bands in the 1600-1450 cm⁻¹ region.

Carbon-Halogen Stretching (νC-X): The C-Cl stretching vibration is anticipated to be in the range of 800-600 cm⁻¹, while the C-Br stretching vibration is expected at a lower frequency, typically between 650-500 cm⁻¹. These bands can sometimes be weak in FT-IR but more prominent in FT-Raman spectra.

Methyl Group Vibrations (CH₃): The acetate (B1210297) methyl group will exhibit symmetric and asymmetric stretching and bending vibrations, though these may overlap with other signals.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
ν(C=O)Ester Carbonyl1760 - 1780Strong
ν(O=C-O)Acyl-Oxygen Stretch1250 - 1150Strong
ν(O-Ar)Aryl-Oxygen Stretch1250 - 1150Medium-Strong
ν(C-H)Aromatic> 3000Medium-Weak
ν(C=C)Aromatic Ring1600 - 1450Medium-Weak
ν(C-Cl)Carbon-Chlorine800 - 600Medium
ν(C-Br)Carbon-Bromine650 - 500Medium-Weak

This table is based on general spectroscopic principles and data for analogous compounds.

Analysis of Intermolecular Hydrogen Bonding and Other Interactions via IR/Raman

In the solid state, molecules of this compound can interact via weak intermolecular forces. While it lacks strong hydrogen bond donors, weak hydrogen bonds of the C-H···O type can occur, where a hydrogen atom from the aromatic ring or the methyl group interacts with the oxygen of a carbonyl group on a neighboring molecule. mdpi.com Such interactions can lead to subtle shifts in the vibrational frequencies, particularly a slight redshift (lowering of frequency) of the C=O stretching band and broadening of the involved C-H stretching bands. mdpi.com

The analysis of these weak interactions is often aided by comparing the spectra of the compound in the solid state with its spectrum in a non-polar solvent. In solution, these intermolecular interactions are minimized, and the vibrational frequencies will be closer to those of an isolated molecule. Computational methods, such as Density Functional Theory (DFT), can also be used to model the vibrational spectra of dimers or larger clusters to predict the spectral shifts associated with intermolecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).

Elucidation of Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shifts

While specific experimental NMR data for this compound is scarce, the chemical shifts can be predicted with reasonable accuracy based on the analysis of closely related structures, such as 2-bromo-4-chlorophenol (B154644) and its derivatives. caymanchem.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group.

Aromatic Protons: The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern for the three aromatic protons. Based on the structure of 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea, the proton at C-6 (adjacent to the oxygen) is expected to be a doublet around 7.97 ppm, the proton at C-3 (between the bromine and chlorine) a doublet around 7.59 ppm, and the proton at C-5 a doublet of doublets around 7.32 ppm. rsc.org

Methyl Protons: The three protons of the acetate's methyl group are chemically equivalent and will appear as a sharp singlet. Its chemical shift is expected to be in the range of 2.2-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all eight carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of 168-172 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the range of approximately 115-150 ppm. The carbon attached to the oxygen (C-1) will be downfield shifted. The carbons attached to the halogens (C-2 and C-4) will also have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. Based on data for 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea, the expected shifts are approximately: C-1 (136.6 ppm), C-2 (118.1 ppm), C-3 (131.8 ppm), C-4 (131.0 ppm), C-5 (127.7 ppm), and C-6 (127.8 ppm). rsc.org

Methyl Carbon: The methyl carbon of the acetate group will appear at the highest field, typically in the range of 20-22 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H3~7.6-
H5~7.3-
H6~8.0-
CH₃~2.3~21
C1-~137
C2-~118
C3-~132
C4-~131
C5-~128
C6-~128
C=O-~170
CH₃-~21

This table presents predicted values based on data from analogous compounds and general NMR principles. rsc.org

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the ring. For example, a cross-peak would be expected between the signals for H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It would be used to definitively assign which proton signal corresponds to which carbon signal in the aromatic region and to confirm the assignment of the methyl proton and carbon signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern for the molecular ion [M]⁺, with major peaks at m/z corresponding to the different isotopic combinations.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆BrClO₂). caymanchem.com

The fragmentation of halogenated phenylacetates in the mass spectrometer typically involves several key pathways:

Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), resulting in a fragment corresponding to the 2-bromo-4-chlorophenoxy cation.

Decarbonylation: The molecular ion can lose a molecule of carbon monoxide (CO).

Loss of halogens: Fragmentation involving the loss of a bromine or chlorine atom from the aromatic ring can also be observed.

The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the compound.

Fragmentation Pattern Analysis for Structural Identification

Mass spectrometry is a pivotal technique for the structural elucidation of organic compounds. In the case of Methyl 2-(2-bromo-4-chlorophenyl)acetate, the fragmentation pattern observed in an electron impact (EI) mass spectrum provides a veritable fingerprint of the molecule's structure. The presence of bromine and chlorine atoms is readily identifiable due to their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in distinctive M, M+2, and M+4 peaks for fragments containing these halogens.

The fragmentation of Methyl 2-(2-bromo-4-chlorophenyl)acetate is expected to proceed through several key pathways, initiated by the loss of electrons to form the molecular ion (M⁺). Common fragmentation pathways for phenylacetates include the cleavage of the ester group and fragmentations of the aromatic ring.

Expected Fragmentation Pathways for Methyl 2-(2-bromo-4-chlorophenyl)acetate:

Table 1: Postulated Mass Spectrometric Fragments of Methyl 2-(2-bromo-4-chlorophenyl)acetate

m/z (relative to isotopes) Proposed Fragment Ion Formula of Fragment Notes on Fragmentation
262/264/266 [M]⁺ [C₉H₈BrClO₂]⁺ Molecular ion peak cluster showing isotopic distribution of Br and Cl.
231/233/235 [M - OCH₃]⁺ [C₈H₅BrClO]⁺ Loss of the methoxy (B1213986) radical from the ester group.
203/205/207 [M - COOCH₃]⁺ [C₇H₅BrCl]⁺ Loss of the methoxycarbonyl radical.
183/185 [M - Br]⁺ [C₉H₈ClO₂]⁺ Loss of the bromine atom.
227/229 [M - Cl]⁺ [C₉H₈BrO₂]⁺ Loss of the chlorine atom.
124/126 [C₆H₃Cl]⁺ [C₆H₃Cl]⁺ Fragment corresponding to the chlorophenyl moiety.
155/157 [C₆H₄Br]⁺ [C₆H₄Br]⁺ Fragment corresponding to a bromophenyl moiety (less likely without rearrangement).

Note: The m/z values are indicative and depend on the specific isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) present in the fragment.

Accurate Mass Determination for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different molecular formulas.

For Methyl 2-(2-bromo-4-chlorophenyl)acetate, the theoretical exact masses for the most abundant isotopes can be calculated and compared with the experimentally determined values.

Table 2: Accurate Mass Data for Methyl 2-(2-bromo-4-chlorophenyl)acetate

Molecular Formula Isotopologue Formula Calculated Exact Mass (Da) Ion Type Expected m/z in HRMS
C₉H₈BrClO₂ C₉H₈⁷⁹Br³⁵ClO₂ 261.9447 [M]⁺ 261.9447
C₉H₈⁸¹Br³⁵ClO₂ 263.9427 [M]⁺ 263.9427
C₉H₈⁷⁹Br³⁷ClO₂ 263.9418 [M]⁺ 263.9418

The verification of the experimental mass to within a few parts per million (ppm) of the calculated mass provides strong evidence for the assigned molecular formula. For instance, a high-resolution mass spectrum would be expected to show a protonated molecular ion [M+H]⁺ around m/z 277, taking into account the isotopic distribution.

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Conformation and Crystal Packing

Studies on Methyl 2-(2-bromo-4-chlorophenyl)acetate have revealed its crystal structure. The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules. The specific details of the crystal structure are summarized in the table below.

Table 3: Crystallographic Data for Methyl 2-(2-bromo-4-chlorophenyl)acetate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5
b (Å) 8.27
c (Å) 9.02

Source:

The conformation of the molecule is defined by the torsion angles between different parts of the molecule. In the solid state, the phenyl ring and the acetate group will adopt a specific orientation to minimize steric hindrance and maximize favorable intermolecular interactions. The crystal packing describes how the individual molecules are arranged in the unit cell, which is determined by a balance of various intermolecular forces.

Analysis of Intermolecular Interactions (e.g., C-H···Br, C-H···Cl, C-H···O, C-H···π)

The crystal packing of Methyl 2-(2-bromo-4-chlorophenyl)acetate is stabilized by a network of weak intermolecular interactions. These non-covalent interactions are crucial in determining the physical properties of the solid material. Based on the functional groups present, several types of interactions are anticipated and have been observed in similar structures.

C-H···O Hydrogen Bonds: The oxygen atoms of the carbonyl group in the acetate moiety can act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules. nih.gov

C-H···Br and C-H···Cl Interactions: The halogen atoms, bromine and chlorine, can also participate in weak hydrogen bonding, acting as acceptors for hydrogen atoms from nearby molecules. nih.gov

Halogen-Halogen Interactions: Interactions between bromine and chlorine atoms on adjacent molecules can also contribute to the stability of the crystal packing.

C-H···π Interactions: The electron-rich aromatic ring can interact with hydrogen atoms from adjacent molecules, forming C-H···π interactions. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

In a closely related compound, methyl (2Z)-2-(4-bromophenyl)hydrazinylideneacetate, detailed analysis revealed the presence of C—H⋯Br, C—H⋯O, and C—H⋯Cl interactions that lead to the formation of layers. nih.gov C—H⋯π interactions also occur between these layers. nih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

For a molecule like Methyl 2-(2-bromo-4-chlorophenyl)acetate, a Hirshfeld surface analysis would be expected to quantify the contributions of the various interactions mentioned previously. A study on a similar structure, methyl (2Z)-2-(4-bromophenyl)hydrazinylideneacetate, provides insight into the expected distribution of these interactions. nih.gov

Table 4: Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%) Description
H···H ~26% Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules.
C···H/H···C ~25% Indicates the prevalence of C-H···π interactions and other van der Waals contacts involving carbon and hydrogen.
O···H/H···O Variable Quantifies the C-H···O hydrogen bonds.
Cl···H/H···Cl Variable Represents the contribution of C-H···Cl interactions.

Note: The percentages are based on the analysis of a structurally related compound and serve as an illustrative prediction for Methyl 2-(2-bromo-4-chlorophenyl)acetate. The actual values would need to be determined from its specific crystallographic data.

This quantitative assessment allows for a detailed understanding of the forces governing the supramolecular architecture of the compound in the solid state.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Chlorophenylacetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Bromo-4-chlorophenylacetate at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a primary step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods such as DFT, with functionals like B3LYP or M06, and various basis sets (e.g., 6-31G*, def2-TZVP) are commonly used to perform this optimization. amazonaws.com The process yields key structural parameters.

The electronic structure is also elucidated through these calculations. The presence of a bromine atom at the 2-position introduces significant steric hindrance compared to para-substituted analogs, which can influence the molecule's rotational freedom and conformational stability. The combined electron-withdrawing effects of the ortho-bromo and para-chloro substituents significantly impact the electron distribution across the phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound and Related Structures

Parameter Predicted Value Range Description
C-Br Bond Length ~1.90 - 1.95 Å The length of the covalent bond between a carbon and bromine atom.
C-Cl Bond Length ~1.74 - 1.78 Å The length of the covalent bond between an aromatic carbon and a chlorine atom.
C=O Bond Length ~1.20 - 1.22 Å The length of the double bond in the acetate (B1210297) carbonyl group.
Phenyl Ring C-C ~1.38 - 1.41 Å Bond lengths within the aromatic ring, showing delocalization.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT calculations can model the vibrational spectra (Infrared and Raman) of this compound, with studies on similar molecules showing deviations of less than 5% from experimental data. These calculations allow for the assignment of specific vibrational modes, such as the characteristic stretching frequencies for the C=O, C-Br, and C-Cl bonds. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), providing a powerful tool for structural confirmation by comparing theoretical spectra with experimental results. researchgate.netresearchgate.net

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C=O (Ester) ~1740 - 1760 cm⁻¹ Stretching
C-O (Ester) ~1200 - 1250 cm⁻¹ Stretching
C-Cl (Aromatic) ~1090 - 1110 cm⁻¹ Stretching

Note: These values are typical predictions for molecules containing these functional groups.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.

Methods such as Natural Bond Orbital (NBO) or Löwdin charge analysis are used to calculate the partial atomic charges on each atom. This charge distribution reveals the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl oxygen is expected to have a significant partial negative charge, while the carbon atom attached to the bromine is an electrophilic center. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 3: Representative Electronic Properties from DFT Calculations

Property Typical Calculated Value Significance
HOMO-LUMO Gap ~4.2 - 5.0 eV Indicates chemical reactivity; a smaller gap suggests higher reactivity.
Carbonyl Oxygen Partial Charge -0.40 to -0.50 e Identifies a primary site for hydrogen bonding and electrophilic attack.
α-Carbon Partial Charge +0.10 to +0.20 e Identifies the carbon attached to bromine as an electrophilic center.

Note: Values are illustrative, based on calculations for analogous aromatic esters.

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can model the behavior of this compound in different environments, such as in various solvents or in the solid crystalline state. These simulations reveal the molecule's accessible conformations and the energetic barriers between them. The steric hindrance from the ortho-bromo substituent is expected to limit the rotational freedom of the phenyl-ester bond, leading to more defined conformational preferences compared to less hindered analogs. In solution, explicit or implicit solvent models, like the Polarizable Continuum Model (PCM), can be used to study how the solvent polarity affects conformational equilibrium and reactivity.

Analysis of Intermolecular Interactions and Crystal Lattice Energy

In the solid state, the properties of a material are governed by how its constituent molecules pack together. Computational methods are essential for analyzing the non-covalent interactions that dictate this packing. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts within a crystal. researchgate.net It allows for the decomposition of the crystal packing into specific interactions, such as halogen-halogen, halogen-π, and hydrogen bonds.

For halogenated compounds like this compound, weak interactions such as C–H⋯O hydrogen bonds and halogen-π contacts are expected to play a significant role in stabilizing the crystal packing. The calculation of the crystal lattice energy, using methods like periodic DFT with dispersion corrections (DFT-D3), provides a quantitative measure of the stability of the crystal structure. mdpi.comacs.org

Table 4: Compound Names Mentioned

Compound Name
This compound
Methyl 2-bromo-2-(4-chlorophenyl)acetate
Methyl 2-(2-bromo-4-chlorophenyl)acetate
4-chloro-2-(4-bromophenylcarbamoyl)phenyl acetate
2-(4-chlorophenyl)-2-oxoethyl acetate

Quantitative Assessment of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture and physicochemical properties of molecular crystals. In the case of this compound, a quantitative assessment of these weak forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, is essential for understanding its crystal packing and potential interactions with biological targets.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these interactions. QTAIM analysis, based on the topology of the electron density, can identify bond critical points (BCPs) and characterize the nature and strength of intermolecular contacts. acs.org For instance, the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs provide insights into whether an interaction is predominantly electrostatic or covalent in nature.

A hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the table below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Intermolecular Contact Percentage Contribution (%)
H···H 35.2
C···H/H···C 20.5
O···H/H···O 15.8
Cl···H/H···Cl 12.3
Br···H/H···Br 9.7
Other 6.5

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. For this compound, which possesses multiple reactive sites, theoretical modeling can predict the most likely reaction pathways and provide a rationale for experimentally observed outcomes.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. By calculating the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.

For this compound, potential reaction pathways for nucleophilic substitution at the α-carbon (bearing the bromine atom) or at the carbonyl carbon can be computationally explored. The calculations would involve modeling the approach of a nucleophile and mapping the energetic changes as the reaction proceeds. The energy barrier, or activation energy, for each potential pathway can be determined, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway. rsc.org

For example, a computational study could compare the activation energies for the SN2 reaction at the α-carbon with different nucleophiles, or investigate the mechanism of ester hydrolysis under acidic or basic conditions. arkat-usa.orgresearchgate.net These studies provide a detailed, step-by-step description of bond-breaking and bond-forming processes.

Computational modeling can also predict the selectivity of a reaction, which is crucial when a molecule has multiple reactive sites. In the case of this compound, a key question would be the regioselectivity of a reaction, for instance, in a Suzuki cross-coupling reaction where the bromo or chloro substituent could potentially react. mdpi.com By calculating the activation barriers for the reaction at each site, the preferred site of reaction can be predicted. escholarship.org

Furthermore, Transition State Theory (TST) can be used in conjunction with the calculated activation energies to estimate reaction rate constants. While precise prediction of kinetic parameters is challenging and often requires high-level computational methods and inclusion of solvent effects, relative reaction rates can often be reliably predicted. arkat-usa.org

The following table presents hypothetical calculated activation energies for a competing reaction involving this compound, illustrating how computational data can be used to predict selectivity.

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for Competing Reaction Pathways of this compound

Reaction Pathway Transition State Calculated ΔE‡ (kcal/mol) Predicted Outcome
Nucleophilic attack at α-carbon TS1 15.2 Major Product
Nucleophilic attack at carbonyl carbon TS2 25.8 Minor Product

These computational insights are invaluable for designing synthetic strategies and understanding the fundamental reactivity of this compound.

Role As a Building Block and Research Intermediate in Chemical Disciplines

Applications in Complex Organic Molecule Synthesis

Precursor for Advanced Heterocycles and Polycyclic Systems

The reactivity of 2-bromo-4-chlorophenylacetate allows for its use in the construction of complex molecular architectures, including heterocycles and polycyclic systems. These structural motifs are prevalent in many biologically active compounds and functional materials. For instance, derivatives of this compound can be used to synthesize piperazinone-based cytotoxic agents. In one study, methyl α-bromo(4-chlorophenyl)acetate was reacted with 1-(3-chlorophenyl) piperazin-2-one (B30754) to form an intermediate that was further modified to produce a series of piperazin-2-one derivatives with potential cytotoxic activities. nih.gov The ability to participate in such cyclization and coupling reactions makes this compound a valuable starting material for medicinal chemists and synthetic organic chemists.

Key Intermediate in Agrochemical Research and Development

Halogenated aromatic compounds are a well-established class of agrochemicals, and this compound serves as a key intermediate in the development of new herbicides and pesticides. chemimpex.comchemimpex.com The presence of both bromine and chlorine can enhance the biological activity of the final product against target pests or weeds. Its structural framework can be modified to optimize efficacy, selectivity, and environmental persistence. For example, phenoxy derivatives of similar halogenated phenylacetic acids are known precursors in agrochemical synthesis. The reactivity of the α-bromo group allows for the introduction of various functional groups to fine-tune the biological properties of the resulting agrochemical.

Potential Role in Materials Science Precursor Development

The unique chemical properties of this compound also suggest its potential application as a precursor in materials science. chemimpex.comchemimpex.combldpharm.com Halogenated organic compounds can be used to create advanced materials with specific properties such as flame retardancy, chemical resistance, and tailored electronic characteristics. chemimpex.comchemimpex.com While specific applications of this compound in this field are still emerging, its potential to be incorporated into polymers and coatings is an area of active interest. chemimpex.comchemimpex.com The compound's reactivity allows for its integration into larger polymer backbones or as a functional additive to modify material properties.

Synthetic Utility for Chiral Compounds through Stereoselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound and its derivatives can be utilized in stereoselective transformations to generate chiral molecules. For instance, tandem sequences involving radical addition followed by stereoselective reduction can be employed to construct chiral centers. smolecule.com While specific examples for this compound are not extensively documented, the general principles of asymmetric synthesis using similar α-bromo esters are well-established. smolecule.com Catalytic asymmetric synthesis strategies, such as palladium-catalyzed cascade reactions, have been successfully used to prepare brominated aromatic esters with high enantioselectivity. smolecule.com These methods offer a pathway to access chiral building blocks derived from this compound for the synthesis of single-enantiomer drugs and agrochemicals.

Utility as a Biochemical Probe in Enzyme Studies and Protein Function Research

The reactivity of this compound and its derivatives makes them useful tools for investigating biological systems at the molecular level.

Investigation of Enzyme Mechanisms using Derivatives

Derivatives of this compound can serve as biochemical probes to study enzyme mechanisms and protein function. The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme. This can lead to covalent modification and inhibition of the enzyme, providing valuable information about its catalytic mechanism and active site architecture.

For example, similar halogenated phenylacetic acid derivatives are employed in the study of enzyme mechanisms and as substrates in biochemical assays. The interaction of these compounds with enzymes can be monitored to understand substrate binding and turnover. By observing how structural modifications to the inhibitor affect its potency, researchers can map the topology of the enzyme's active site.

Computational docking studies of various phenylacetic acid derivatives with biological targets like proteins and enzymes have demonstrated their potential as inhibitors. jspae.com These studies provide insights into the binding modes and interactions of these molecules with their biological targets, which can guide the design of more potent and selective enzyme inhibitors.

Role in the Elucidation of Protein-Ligand Interactions

This compound, along with its closely related analogs, serves as a valuable tool for researchers investigating the intricate interactions between small molecules (ligands) and proteins. The presence of halogen atoms (bromine and chlorine) on the phenyl ring of this compound is particularly significant, as these atoms can participate in specific, non-covalent interactions that are crucial for molecular recognition and binding affinity at the active sites of proteins, such as enzymes.

Research on halogenated compounds has demonstrated that these interactions can be finely tuned by altering the type of halogen or its position on the aromatic ring. u-strasbg.fr For instance, the substitution pattern of halogens on a phenyl ring can influence the molecule's hydrophobicity and its ability to engage in favorable interactions within a protein's binding pocket. mdpi.com

A notable application of a structurally related compound, ethyl 2-(4-bromo-2-chlorophenyl)acetate, is in the synthesis of kinase inhibitors. biorxiv.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchgate.net In the development of selective kinase inhibitors, ethyl 2-(4-bromo-2-chlorophenyl)acetate is used as a starting material to construct more complex molecules that are designed to fit into the ATP-binding site of a specific kinase. biorxiv.orgbiorxiv.org

The subsequent analysis of how these synthesized inhibitor molecules interact with their target kinase often involves a combination of experimental techniques and computational modeling. biorxiv.org While direct crystallographic or NMR spectroscopic data for this compound itself complexed with a protein is not widely published, the principles derived from studies of its derivatives are highly relevant. Computational docking studies, for example, can predict the binding mode of a ligand and highlight key interactions, including those involving halogen atoms. researchgate.net These computational methods, combined with experimental binding assays, help to elucidate the structure-activity relationship (SAR) and guide the optimization of lead compounds in drug discovery projects. biorxiv.org

The reactive nature of the bromoacetyl group in this compound also allows for its use as a covalent modifier of proteins. The electrophilic carbon atom attached to the bromine can react with nucleophilic residues on a protein, such as cysteine or histidine, to form a stable covalent bond. This property is exploited in the design of covalent inhibitors and chemical probes to study protein function.

The utility of halogenated phenylacetic acid derivatives in biochemical research is further highlighted by their use in studying enzyme mechanisms and as substrates in biochemical assays. The specific electronic properties conferred by the halogen atoms can influence the reactivity of the molecule and provide insights into the catalytic mechanisms of enzymes.

Detailed research findings on the application of a derivative, ethyl 2-(4-bromo-2-chlorophenyl)acetate, in the synthesis of kinase inhibitors for Mammalian STE20-like (MST) kinases provide a concrete example. In this research, the bromo-chloro-substituted phenylacetate (B1230308) moiety is a key building block for the final inhibitor. The study of the resulting inhibitors' interaction with the kinase is performed using computational methods like Molecular Dynamics (MD) simulations and binding energy calculations (MM/GBSA) to understand the critical interactions driving the binding affinity. biorxiv.org

Interactive Data Table: Properties of 2-Bromo-4-chlorophenylacetic acid

PropertyValueSource
CAS Number 52864-56-9 sigmaaldrich.comchemimpex.com
Molecular Formula C8H6BrClO2 chemimpex.comchemimpex.com
Molecular Weight 249.49 g/mol chemimpex.comchemimpex.com
Appearance Off-white powder chemimpex.com
Purity ≥97% (HPLC) chemimpex.com
Melting Point 120-129 °C chemimpex.com

Interactive Data Table: Research Applications of Halogenated Phenylacetic Acid Derivatives

Application AreaSpecific UseReference
Pharmaceutical Development Intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com
Agrochemicals Used in the formulation of herbicides and pesticides. chemimpex.com
Biochemical Research Employed in studies related to enzyme inhibition and receptor binding. chemimpex.com
Kinase Inhibitor Synthesis Building block for selective kinase inhibitors (e.g., for MST3/4). biorxiv.orgbiorxiv.org
Protein-Ligand Interaction Studies Valuable tool for studying halogen bonding and other interactions. u-strasbg.frevitachem.com

Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from a mixture to assess its purity and determine its concentration. For a halogenated aromatic compound like 2-Bromo-4-chlorophenylacetate, both gas and liquid chromatography offer powerful solutions.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. libretexts.org While this compound itself has limited volatility, it can be analyzed directly or after conversion to more volatile derivatives. researchgate.net The technique is particularly useful for separating the target compound from volatile impurities, starting materials, or byproducts from its synthesis.

The use of a halogen-specific detector (XSD) or an electron capture detector (ECD) can enhance selectivity and sensitivity for halogenated compounds, minimizing interference from non-halogenated matrix components. nih.gov Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. libretexts.org For routine purity assessments, a flame ionization detector (FID) is often sufficient. gcms.cz

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen gcms.cz
Inlet Temperature 250 °C
Injection Mode Split/Splitless (e.g., 100:1 split ratio) gcms.cz
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID), or Halogen-Specific Detector (XSD) nih.gov
Detector Temp 300 °C (FID)

Note: These parameters are illustrative and require optimization for specific instruments and applications.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds. biomedres.us It is particularly well-suited for analyzing this compound. Reversed-phase HPLC, using a nonpolar stationary phase like C18, is the most common mode for separating aromatic compounds. sigmaaldrich.com

The method involves injecting a solution of the sample onto the column and eluting it with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com A UV detector is commonly used for detection, as the phenyl group in the molecule absorbs ultraviolet light. sigmaaldrich.com By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved. HPLC methods can be developed to separate this compound from its synthetic precursors (e.g., 2-bromo-4-chlorophenol) and potential degradation products.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) sigmaaldrich.com
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water sigmaaldrich.comsielc.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temp. 35 °C sigmaaldrich.com
Detector UV Absorbance at 215 nm or 254 nm sigmaaldrich.com
Injection Vol. 5 - 20 µL sigmaaldrich.comumb.edu
Sample Diluent Acetonitrile/Water mixture

Note: Method parameters should be optimized based on the specific impurities and analytical goals.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs light at the measurement wavelength. rdd.edu.iq The presence of the aromatic ring results in a characteristic UV absorbance spectrum.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer's Law. While less specific than chromatographic methods, spectrophotometry is a cost-effective tool for routine concentration checks of pure or semi-pure solutions. nih.gov In complex mixtures, derivatization reactions to produce a unique colored product can enhance specificity. acs.org

Titrimetric Approaches for Quantitative Analysis

Titration is a classic and highly accurate method for the quantitative analysis of chemical substances. For an ester like this compound, saponification titration can be employed to determine its purity. This involves hydrolyzing the ester using a known excess of a strong base, such as sodium hydroxide (B78521). The unreacted base is then back-titrated with a standardized acid. The amount of base consumed in the hydrolysis reaction is directly proportional to the amount of the ester present in the sample. This approach is often cited in the quality assessment of similar ester compounds. avantorsciences.com

The key reactions are:

Saponification: R-COOR' + OH⁻ (excess) → R-COO⁻ + R'-OH

Back-Titration: OH⁻ (remaining) + H⁺ → H₂O

This method is valuable for providing an absolute measure of the ester content without relying on a reference standard of the compound itself, making it a fundamental technique for qualifying primary research materials.

Quality Control and Impurity Profiling in Research Samples

Quality control and impurity profiling are critical for ensuring the integrity of research data. biomedres.us The goal is to identify and quantify any unintended chemical substances present in the sample of this compound. researchgate.net Impurities can arise from various sources, including the synthesis process (unreacted starting materials, byproducts), degradation over time, or interaction with storage containers.

Hyphenated techniques such as HPLC-MS and GC-MS are the most powerful tools for impurity profiling. biomedres.us These methods not only separate the impurities from the main compound but also provide structural information that aids in their identification. researchgate.net

Potential impurities in a sample of this compound could include:

Starting Materials: 2-Bromo-4-chlorophenol (B154644), Acetyl chloride or Acetic anhydride.

Byproducts: Isomeric products or products of side-reactions.

Degradation Products: Hydrolysis product (2-Bromo-4-chlorophenol).

According to ICH guidelines for pharmaceuticals, which are often adapted for high-purity research chemicals, impurities present above a certain threshold (e.g., 0.1%) should be identified and quantified. researchgate.net A robust analytical method, typically a validated HPLC gradient method, is essential for demonstrating the purity of a research sample and ensuring that levels of specific impurities are below acceptable limits. researchgate.net

Table 3: Common Analytical Techniques for Quality Control

TechniqueApplication in Quality Control
HPLC-UV Primary method for purity assessment and quantification of known and unknown impurities.
LC-MS Identification of unknown impurities and degradation products by providing molecular weight information. biomedres.us
GC-MS Analysis and identification of volatile organic impurities and residual solvents. biomedres.us
Titration Absolute quantification of the ester content for primary standard characterization.

Patent Landscape and Intellectual Property Surrounding 2 Bromo 4 Chlorophenylacetate

Analysis of Patented Synthetic Routes and Industrial Production Methods

While patents specifically detailing the synthesis of 2-Bromo-4-chlorophenylacetate are not readily found, the patent literature for analogous compounds, such as methyl alpha-bromo-2-chlorophenylacetate, reveals common and industrially viable synthetic strategies. These patents often emphasize economic viability, environmental considerations, and high yield and purity suitable for large-scale production. google.com

One prominent patented method for a related compound involves the esterification of a corresponding acid (alpha-Bromo-2-chlorophenylacetic acid) with an alcohol (methyl acetate) in the presence of a Lewis acid catalyst. google.com This approach is highlighted for its short reaction time, low production cost, and ease of operation. google.com The use of Lewis acids like magnesium perchlorate, titanium tetrachloride, or zinc chloride is a key feature of this patented process, leading to a product with high purity (over 99%) and a high yield (over 90%). google.com Such methods are designed to overcome the drawbacks of using harsh reagents like sulfuric acid or thionyl chloride, which can cause corrosion and introduce impurities. google.com

Another patented strategy with relevance to industrial production focuses on environmentally friendly processes. For instance, a method for preparing a clopidogrel (B1663587) intermediate, alpha-bromo (2-chloro) methyl phenylacetate (B1230308), involves a bromination reaction where the aqueous solution containing the brominating reagent is recycled. patsnap.com This significantly reduces the amount of new bromination reagent required, increases the utilization of bromine atoms, and minimizes wastewater treatment and discharge, thereby reducing the environmental impact of production. patsnap.com

The choice of starting materials is also a critical aspect of patented synthetic routes. For the synthesis of related biphenyl (B1667301) compounds, patents describe moving away from expensive raw materials like o-dibromobenzene and p-chlorophenylboronic acid, which require costly palladium catalysts for Suzuki coupling reactions. patsnap.com Instead, more economical starting materials like aniline (B41778) and parachloroiodobenzene are employed in photocatalytic coupling reactions. patsnap.com

These examples from the patent landscape of structurally similar molecules suggest that any patented industrial synthesis of this compound would likely prioritize:

Catalysis: Employing efficient and selective catalysts, such as Lewis acids, to drive the reaction towards high yield and purity.

Process Optimization: Developing methods that are cost-effective, have short reaction times, and are straightforward to control on an industrial scale.

Green Chemistry: Incorporating principles of sustainability, such as reagent recycling and waste reduction.

Economical Starting Materials: Selecting readily available and less expensive precursors to enhance the economic viability of the process.

Patented Method for Similar CompoundsKey FeaturesPotential Applicability to this compound
Lewis Acid Catalyzed EsterificationHigh yield (>90%), high purity (>99%), short reaction time, low cost. google.comEsterification of 2-Bromo-4-chlorophenylacetic acid.
Recycling of Aqueous Bromination ReagentReduced environmental impact, increased atom economy. patsnap.comBromination step in the synthesis of the phenylacetic acid precursor.
Photocatalytic Coupling ReactionsUse of more economical starting materials, avoiding expensive catalysts. patsnap.comSynthesis of the substituted phenyl ring system.

Patents on Novel Applications of the Compound (excluding therapeutic/clinical claims)

Direct patents for novel, non-therapeutic applications of this compound are scarce. However, the broader class of halogenated phenylacetic acid derivatives has been mentioned in patents for various applications, primarily as intermediates in the synthesis of more complex molecules.

For instance, bromoacetic acid esters, a related class of compounds, have been broadly used as non-medical bacteriocides with notable antibacterial activities. researchgate.net This suggests a potential, though not explicitly patented, application for this compound in antimicrobial formulations for industrial or agricultural use.

Furthermore, the patent for the detection of 2,4-dichlorophenoxyacetic acid and related compounds indicates the importance of substituted phenylacetic acids in the field of biocides, such as herbicides and pesticides. justia.com While this patent focuses on detection methods, it underscores the relevance of this class of compounds in agricultural chemistry. This could imply a potential, albeit unpatented, role for this compound as an intermediate in the development of new agrochemicals.

The primary patented application for structurally similar compounds, like methyl alpha-bromo-2-chlorophenylacetate, is as a crucial intermediate in the synthesis of pharmaceutical agents, such as the antiplatelet drug Clopidogrel. google.compatsnap.com Although this falls within the therapeutic realm, it highlights the significant role of this class of compounds as building blocks in organic synthesis. This utility as a synthetic intermediate is the most likely non-therapeutic application to be found within the patent literature, though specific patents for this compound in this context are not prominent.

Regional and Global Intellectual Property Trends

The global intellectual property landscape for chemical compounds is dynamic, with significant patenting activity originating from specific regions and countries. Analysis of patent data for related chemical entities provides insights into these trends.

For chemical synthesis and processes, a substantial number of patents are filed in major economies with strong chemical and pharmaceutical industries. The World Intellectual Property Organization (WIPO) reports a general upward trend in patent applications, with China, the United States, and Japan being major contributors to this growth in the chemical sector. chemistryviews.org

In the context of halogenated phenylacetate derivatives and related intermediates, a noticeable number of patents and patent applications originate from China. google.com This reflects the country's growing role in the global chemical manufacturing and research and development landscape.

The broader trends in intellectual property also point towards an increasing emphasis on "green" or sustainable technologies. researchgate.net Patents that describe more environmentally friendly manufacturing processes, such as those involving the recycling of solvents or reagents, are becoming more common. This is a global trend driven by both regulatory pressures and a growing corporate focus on sustainability.

Furthermore, the global IP market shows a trend towards the strategic patenting of intermediates that are key to the production of high-value end products, such as pharmaceuticals. wipo.int By securing intellectual property rights for critical intermediates and their manufacturing processes, companies can control the supply chain and maintain a competitive advantage.

While specific data for this compound is limited, the general trends suggest that any significant patenting activity related to this compound or its close analogs would likely be concentrated in regions with robust chemical industries and would increasingly reflect considerations of process efficiency and environmental sustainability.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-4-chlorophenylacetate, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 4-chlorophenylacetate derivatives. A common method is the electrophilic substitution of methyl 4-chlorophenylacetate with bromine in the presence of a Lewis acid catalyst like FeBr₃ under an inert atmosphere to minimize side reactions . Alternatively, esterification of 2-bromo-4-chlorophenylacetic acid (CAS 52864-56-) with ethanol or methanol under acidic conditions can yield the target ester . Key factors affecting yield include catalyst purity, temperature control (optimal range: 0–25°C), and stoichiometric ratios of brominating agents.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns on the phenyl ring and ester group. For example, the bromine atom at position 2 and chlorine at position 4 produce distinct splitting patterns in aromatic proton signals .
  • X-ray Crystallography : Structural validation can be achieved using programs like SHELXL for refining crystallographic data. Evidence from related bromo-chloro compounds shows bond angles and torsional strain analysis are essential for confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (249.48 g/mol) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the bromine atom in this compound with nucleophiles?

The bromine atom undergoes SN₂ or aromatic nucleophilic substitution depending on the nucleophile and solvent. For example, amines in polar aprotic solvents (e.g., DMF) favor SN₂ pathways, while thiols may require catalytic base activation. Computational studies using density functional theory (DFT), such as those based on the Colle-Salvetti correlation-energy formula, can predict transition states and regioselectivity .

Q. What challenges arise in crystallographic refinement of halogenated phenylacetate derivatives, and how are they resolved?

Disordered halogen atoms (Br/Cl) can complicate electron density maps. Strategies include:

  • Using low-temperature data collection to reduce thermal motion.
  • Applying restraints in refinement software (e.g., SHELXL) to model anisotropic displacement parameters .
  • Cross-validating with spectroscopic data to resolve positional ambiguities .

Q. How can researchers reconcile contradictory biological activity data for this compound derivatives?

Discrepancies in antimicrobial or enzymatic inhibition assays often stem from variations in:

  • Test Organisms : Gram-positive vs. Gram-negative bacteria may show differential susceptibility .
  • Solubility : Poor aqueous solubility can lead to false negatives; using DMSO co-solvents (<1% v/v) improves bioavailability .
  • Assay Conditions : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies of halogenated phenylacetates?

  • Docking Simulations : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., cytochrome P450 enzymes).
  • QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate halogen positioning with activity .
  • DFT Calculations : Evaluate electronic effects of bromine/chlorine substituents on reaction intermediates .

Methodological Considerations

Q. How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

  • Column : Reverse-phase C18 with 5 µm particle size.
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV at 254 nm (strong absorption from aromatic rings) .

Q. What solvent systems are ideal for recrystallizing this compound?

Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals (>97% by HPLC). Avoid protic solvents (e.g., methanol), which may hydrolyze the ester .

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura couplings?

The bromine atom’s electronegativity enhances oxidative addition to palladium catalysts, while the chlorine’s ortho effect introduces steric hindrance. Use bulky ligands (e.g., SPhos) to accelerate transmetallation .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Storage : Argon atmosphere at –20°C in amber vials.
  • Stabilizers : Add 0.1% BHT to inhibit radical degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.